molecular formula C10H8Cl2O2 B13297435 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13297435
M. Wt: 231.07 g/mol
InChI Key: FDHDQOBRLSZHEU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is recognized as a privileged structure in pharmacology, present in numerous natural products and known to exhibit a diverse array of biological activities . This particular derivative, featuring chloro and ethyl substituents, is designed for research applications, particularly as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. Researchers can leverage this compound in the synthesis of more complex structures aimed at inhibiting specific therapeutic targets. Benzofuran derivatives have been extensively studied as versatile enzyme inhibitors , with demonstrated potency against targets such as Cathepsin B, Cholinesterase, Cyclooxygenase (COX), Monoamine Oxidase (MAO), and Xanthine Oxidase (XO) . The structural motifs present in this compound make it a valuable building block for constructing potential antimicrobial agents, as various benzofuran analogues have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the scaffold's utility extends to anticancer research, with some benzofuran compounds exhibiting cytotoxic properties and inhibiting the growth of malignant cells . This product is provided for research purposes only. It is intended for use by qualified laboratory and scientific personnel. For Research Use Only. Not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

4,6-dichloro-2-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3

InChI Key

FDHDQOBRLSZHEU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Process:

Step Reagents & Conditions Description Yield & Notes
1 Chlorination of benzene derivative Electrophilic aromatic substitution using NCS or SO₂Cl₂ High regioselectivity at the 4- or 6-position
2 Oxidation to form benzofuran core Using oxidants like DDQ or hypervalent iodine reagents Converts phenolic intermediates to benzofuran rings
3 Alkylation at the 2-position Using ethyl halides or related reagents Introduces the ethyl group at the desired position
4 Final chlorination Repeating selective chlorination as in step 1 Yields the target compound with high purity

Advantages:

  • Flexibility in introducing various substituents.
  • Compatibility with diverse functional groups.

Limitations:

  • Longer synthesis time.
  • Multiple purification steps needed.

Radical-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

Innovative Methodology:
Recent advances have demonstrated that benzofuran derivatives can be synthesized via radical processes mediated by DMSO activated by cyanuric chloride (TCT). This method offers a one-pot, metal-free route that is environmentally benign and scalable.

Mechanistic Highlights:

  • DMSO acts as a dual synthon, providing methyl and sulfur functionalities.
  • Cyanuric chloride activates DMSO, generating radical species capable of cyclization.
  • Water addition controls the formation of the quaternary centers and functional groups.

Reaction Conditions:

Parameter Typical Range Description
Solvent DMSO, acetonitrile Dual solvent system, with DMSO as the primary medium
Catalyst Cyanuric chloride (TCT) Activates DMSO for radical formation
Temperature 37–40°C Mild, controlled to prevent side reactions
Reaction Time 1–3 hours Sufficient for high yield

Procedure Summary:

In a typical protocol, benzofuran precursors are reacted with DMSO and cyanuric chloride under mild conditions, with water added to steer the reaction pathway towards the formation of the target compound. This method has been shown to produce yields exceeding 75%, with high selectivity and minimal by-products.

Advantages:

  • One-step, metal-free process.
  • Suitable for gram-scale synthesis.
  • High functional group tolerance.

Research Discoveries:

  • Mechanistic studies suggest a radical pathway involving sulfur-centered radicals.
  • Water controls the quaternary center formation, enhancing regioselectivity.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Direct Halogenation Benzofuran derivatives NCS, SO₂Cl₂ -10°C to 0°C 70–85% High regioselectivity Over-chlorination risk
Multistep Functionalization Benzene derivatives Chlorinating agents, oxidants, alkyl halides Reflux, room temp 60–80% Flexible, customizable Time-consuming
Radical DMSO/TCT Method Benzofuran precursors DMSO, cyanuric chloride 37–40°C, 1–3 hrs >75% Metal-free, scalable Requires precise control

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .

Scientific Research Applications

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) logP Biological Activity References
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one 2-Ethyl, 4,6-Cl 231.09* ~2.5† Not reported (inferred potential)
TB501 (antitubercular agent) 6-OH, 7-(piperazinylmethyl), 2-(3-methoxyphenylpropenylidene) 436.51 1.523 Antitubercular (liposomal efficacy)
5,7-Dichloro-1-benzofuran-3-one 5,7-Cl 191.02 ~2.1‡ Antifungal (ergosterol biosynthesis inhibition)
4,6-Dichloro-3-methylbenzofuran 3-Methyl, 4,6-Cl 201.05 ~3.0‡ No direct activity reported
2-(Indolylmethylidene)-dihydrobenzofuran-3-one 2-Indolylmethylidene ~280–300 MAO-B inhibition (IC₅₀ ~0.1–10 µM)

*Calculated using atomic masses.
†Estimated based on substituent contributions (Cl and ethyl groups).
‡Predicted using ChemDraw or similar tools.

Key Observations

Substituent Position and Activity: Chlorine Substitution: Chlorine at positions 4 and 6 (as in the target compound) vs. 5 and 7 () alters electronic distribution and steric effects. For example, 5,7-dichloro derivatives inhibit fungal lanosterol 14-alpha demethylase , while 4,6-dichloro analogs (e.g., 4,6-Dichloro-3-methylbenzofuran in ) lack reported activity, suggesting positional sensitivity in biological targeting. Ethyl vs. Methyl Groups: The 2-ethyl group in the target compound may enhance lipophilicity (higher logP vs. 4,6-Dichloro-3-methylbenzofuran) and metabolic stability compared to smaller alkyl groups .

MAO Inhibition: Derivatives with electron-withdrawing groups (e.g., Cl) on the benzofuranone core show MAO-B selectivity. For instance, 2-(arylmethylidene)-dihydrobenzofuran-3-one derivatives with para-Cl or -OMe substituents exhibit IC₅₀ values <10 µM for MAO-B . The target compound’s 4,6-Cl substituents may similarly enhance MAO-B affinity, though the ethyl group’s electron-donating effect could modulate this .

Antitubercular Activity: TB501, a dihydrobenzofuranone with a complex substituent profile, demonstrates potent intracellular inhibition of Mycobacterium tuberculosis in liposomal formulations (IC₉₀ ~0.05 µg/mL) . Its high molecular weight and PEGylated liposome compatibility contrast with the simpler target compound, suggesting that bulkier substituents improve bioavailability in hydrophobic environments.

Antifungal Action :

  • The compound (2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-dihydrobenzofuran-3-one inhibits fungal beta-tubulin assembly (IC₅₀ ~5 µM) . The target compound’s dichloro substituents may mimic this activity by disrupting membrane-bound enzymes, though experimental validation is needed.

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Comparison

Property 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one TB501 5,7-Dichloro-1-benzofuran-3-one
Molecular Weight 231.09 436.51 191.02
logP (lipophilicity) ~2.5 1.523 ~2.1
Water Solubility Low (estimated) Moderate (DMSO-soluble) Low
Hydrogen Bond Acceptors 2 (ketone O, furan O) 6 2
  • Lipophilicity: The target compound’s higher logP vs.
  • Molecular Weight : TB501’s larger size (>400 Da) may limit blood-brain barrier penetration, whereas the target compound’s smaller size (~230 Da) could favor CNS-targeted applications .

Biological Activity

4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran class. Its molecular formula is C8H4Cl2O2C_8H_4Cl_2O_2 with a molecular weight of 203.02 g/mol. This compound has gained attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

  • IUPAC Name : 4,6-dichloro-1-benzofuran-3-one
  • Molecular Formula : C8H4Cl2O2C_8H_4Cl_2O_2
  • Molecular Weight : 203.02 g/mol
  • CAS Number : 857062-58-9
  • Physical Form : Powder

Antimicrobial Activity

Several studies have explored the antimicrobial properties of benzofuran derivatives, including 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one. The following table summarizes key findings related to its antimicrobial efficacy:

Study Compound Tested Microorganism Minimum Inhibitory Concentration (MIC) Notes
Yempala et al. (2014) Benzofuran derivativesM. tuberculosis H37Rv8 μg/mLSignificant antimycobacterial activity observed.
Gundogdu-Karaburun et al. (2023) Hydroxyl-substituted benzofuransE. coli, S. aureus, MRSA0.78 - 3.12 μg/mLHydroxyl group at C-6 essential for activity.

The compound's structure suggests that substituents at specific positions on the benzofuran ring can significantly impact its antimicrobial potency.

Anticancer Activity

Research has also indicated potential anticancer properties of benzofuran derivatives. A recent study evaluated the cytotoxic effects of various compounds against cancer cell lines:

Study Compound Tested Cell Line Cytotoxicity (IC50) Notes
MDPI Study (2024) Novel benzohydroquinone derivativesHT-29 (colorectal cancer)Not specified; enhanced cytotoxicity observedFavorable binding energies with EGFR kinases noted.

The findings suggest that modifications to the benzofuran structure can enhance cytotoxic effects against cancer cells, indicating a promising avenue for developing anticancer agents.

While specific mechanisms for 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one are still under investigation, studies on similar compounds suggest that they may act by inhibiting key enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, the binding affinity to kinase domains such as EGFR indicates a potential pathway for anticancer activity.

Case Studies

  • Antimycobacterial Activity Case Study :
    • Researchers synthesized a series of benzofuran derivatives and tested them against M. tuberculosis. The results indicated that specific substitutions led to significant reductions in MIC values, highlighting the importance of structural variations in enhancing biological activity.
  • Anticancer Activity Case Study :
    • A study focused on docking studies with benzohydroquinone compounds showed that certain modifications resulted in increased binding affinity to cancer-related kinases, suggesting a targeted approach for drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one, and how can halogenation efficiency be improved?

  • Methodology : Begin with a Friedel-Crafts acylation to form the benzofuran core, followed by selective halogenation using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C). Ethyl substitution at position 2 is achieved via alkylation with ethyl bromide in the presence of NaH . Optimize halogenation using catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Key Data :

StepReagentsConditionsYield (%)
Core FormationAcCl, AlCl₃80°C, 4h65–70
HalogenationCl₂, FeCl₃0°C, 2h85

Q. How can NMR and X-ray crystallography resolve structural ambiguities in dihydro-benzofuranone derivatives?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at C2, chloro at C4/C6). For crystallographic analysis, grow single crystals via slow evaporation in ethanol/water (1:1). Compare with published structures of analogous compounds, such as (Z)-2-(arylmethylidene) derivatives, to validate bond angles and torsional strain .

Q. What storage conditions ensure the compound’s stability during long-term experimental use?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months. Avoid aqueous buffers at neutral/basic pH to prevent hydrolysis of the ketone moiety .

Advanced Research Questions

Q. How can researchers design bioactivity studies to evaluate MAO inhibitory potential in halogenated benzofuranone derivatives?

  • Methodology : Perform in vitro MAO-A/MAO-B inhibition assays using human recombinant enzymes. Use kynuramine as a substrate and measure fluorescence (λex = 310 nm, λem = 400 nm). Compare IC₅₀ values with structural analogs (e.g., 2-(arylmethylidene) derivatives) to establish substituent effects .

Q. What computational strategies predict logP and toxicity profiles of 4,6-dichloro derivatives?

  • Methodology : Employ density functional theory (DFT) for logP estimation and molecular docking (AutoDock Vina) to assess binding affinity with cytochrome P450 enzymes. Validate predictions against experimental data from ACD/Labs Percepta .

Q. How do chloro and ethyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids. Chloro groups at C4/C6 act as directing groups, while the ethyl group at C2 sterically hinders para-substitution. Monitor reaction progress via TLC (hexane/EtOAc 4:1) .

Q. What crystallographic parameters distinguish this compound from its tetrachloro-isopropylidene analogs?

  • Methodology : Compare unit cell dimensions (e.g., space group P2₁/c vs. C2/c) and hydrogen-bonding networks. Tetrachloro analogs exhibit shorter Cl···O contacts (2.85 Å vs. 3.10 Å), affecting lattice stability .

Q. How can HPLC-MS resolve contradictory solubility data reported in different studies?

  • Methodology : Use a Shimadzu LC-MS with ESI+ ionization. Prepare saturated solutions in DMSO/PBS (1:9) and filter (0.22 µm). Quantify solubility via calibration curves (R² > 0.99). Discrepancies arise from residual DMSO in stock solutions .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

  • Resolution : Variations arise from impurities (e.g., unreacted ethyl halides) or polymorphic forms. Recrystallize from ethanol/hexane (3:7) and confirm purity via DSC (heating rate 10°C/min). Reported mp ranges (142–145°C vs. 138–140°C) correlate with crystalline vs. amorphous phases .

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